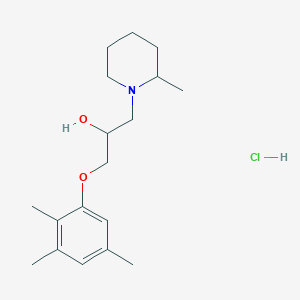

![molecular formula C22H21N3O3S B2515752 N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-18-4](/img/structure/B2515752.png)

N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

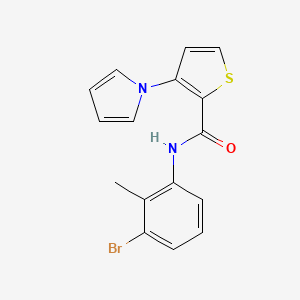

“N-benzyl-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C22H21N3O3S and a molecular weight of 407.49. It is intended for research use only and is not for human or veterinary use.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazolines were synthesized using a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml). The mixture was refluxed for 7 hours .Scientific Research Applications

Anticancer Agent

The compound has been synthesized and tested for its anticancer activities on human colon cancer (HT29) and prostate cancer (DU145) cell lines. It was observed that the compound interacts with EGFR tyrosine kinase, which is responsible for cancer cell proliferation and growth .

Drug Development

The compound obeys Lipinski’s five rules, can cross the blood-brain barrier, and can be rapidly absorbed from the gastrointestinal wall . These properties suggest that it has the potential to be developed into a drug .

Density Functional Theory Calculations

The three-dimensional geometry of the compound has been determined by density functional theory calculations in the gas phase . This could be useful in the field of computational chemistry and molecular modeling .

Natural Population Analysis

The charge distribution of the compound has been calculated by Natural Population Analysis (NPA) approach . This could be useful in understanding the electronic structure of the molecule .

NMR and FTIR Spectra

NMR and FTIR spectra were calculated and compared with their experimental corresponding to confirm the synthesis of the compound . This could be useful in the field of spectroscopy .

Synthesis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions . This could be useful in the field of synthetic chemistry .

Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-[(4-oxo-3-propyl-3,4-dihydro1It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through intermolecular hydrogen bond interactions .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

properties

IUPAC Name |

N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-2-12-25-21(27)20-19(16-10-6-7-11-17(16)28-20)24-22(25)29-14-18(26)23-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXOBEMWHOLKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)